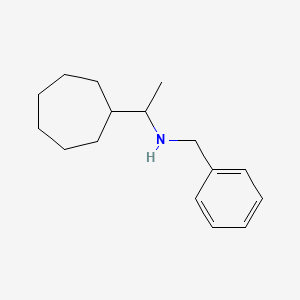
N-benzyl-1-cycloheptylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-cycloheptylethanamine is an organic compound with the molecular formula C16H25N. It is a member of the benzylamine family, characterized by the presence of a benzyl group attached to an amine. This compound is notable for its unique structure, which includes a cycloheptyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-cycloheptylethanamine typically involves the reaction of benzylamine with 1-cycloheptylethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-cycloheptylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The benzylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted benzylamine derivatives.
Scientific Research Applications
N-benzyl-1-cycloheptylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-1-cycloheptylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The cycloheptyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
N-Benzylamine: Lacks the cycloheptyl group, making it less sterically hindered.
N-(1-Cyclohexylethyl)benzylamine: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
N-(1-Cyclopentylethyl)benzylamine: Contains a cyclopentyl group, resulting in different steric and electronic properties.
Uniqueness
N-benzyl-1-cycloheptylethanamine is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic characteristics. This makes it a valuable compound for studying structure-activity relationships and for developing new chemical entities with specific properties.
Properties
CAS No. |
742039-35-6 |
|---|---|
Molecular Formula |
C15H23N |
Molecular Weight |
217.35 g/mol |
IUPAC Name |
N-benzyl-1-cyclohexylethanamine |
InChI |
InChI=1S/C15H23N/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14/h2,4-5,8-9,13,15-16H,3,6-7,10-12H2,1H3 |
InChI Key |
OMHARYGQHXTRHT-UHFFFAOYSA-N |
SMILES |
CC(C1CCCCCC1)NCC2=CC=CC=C2 |
Canonical SMILES |
CC(C1CCCCC1)NCC2=CC=CC=C2 |
solubility |
soluble |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


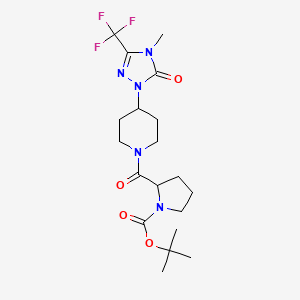
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2452817.png)


![4-tert-butyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2452822.png)
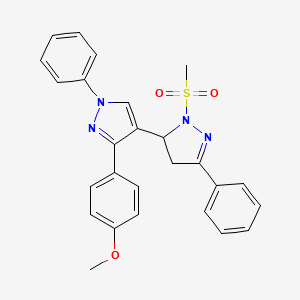
![(Z)-ethyl 4-(((2-(cyclohex-1-en-1-yl)ethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2452827.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide](/img/structure/B2452830.png)
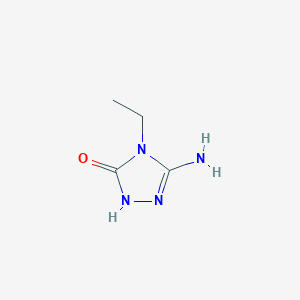
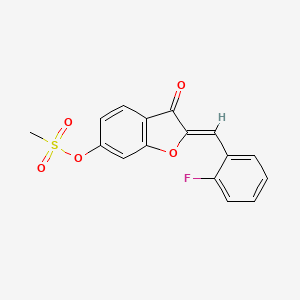

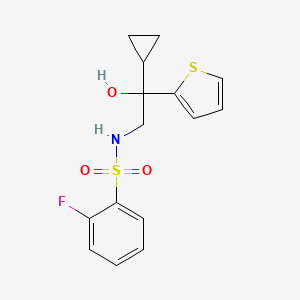
![2-[(Furan-2-carbonyl)-methylamino]benzoic acid](/img/structure/B2452837.png)
![2-[(adamantan-1-yl)formamido]-3-methyl-N-phenylbutanamide](/img/structure/B2452839.png)
